2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol
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Overview
Description
2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol is a chemical compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol. This compound has garnered significant interest in research and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol involves several steps. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-aminoethanol in the presence of a base to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol can be compared with other similar compounds such as:
- 2-[2-(1-Aminoethyl)-4-bromophenoxy]ethan-1-ol
- 2-[2-(1-Aminoethyl)-5-chlorophenoxy]ethan-1-ol
- 2-[2-(1-Aminoethyl)-5-fluorophenoxy]ethan-1-ol
These compounds share similar structures but differ in the substituents on the phenoxy ring. The presence of different halogens (bromine, chlorine, fluorine) can significantly influence their chemical and biological properties, making each compound unique in its applications.
Properties
IUPAC Name |
2-[2-(1-aminoethyl)-5-bromophenoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-7(12)9-3-2-8(11)6-10(9)14-5-4-13/h2-3,6-7,13H,4-5,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWXKUUAGIRMSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)OCCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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